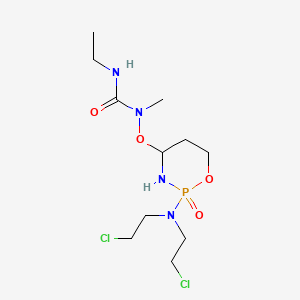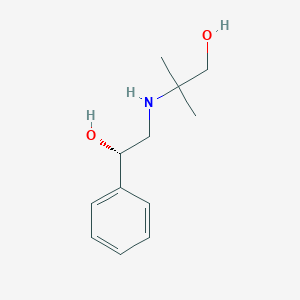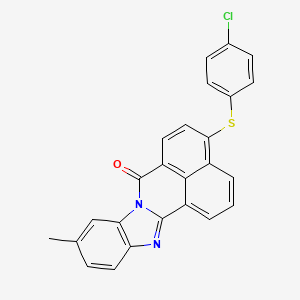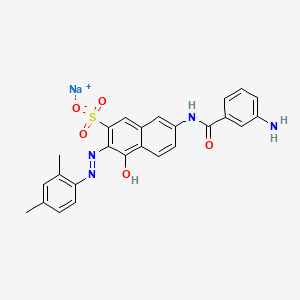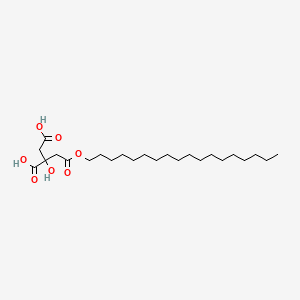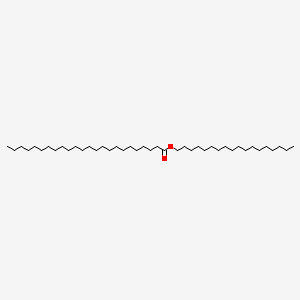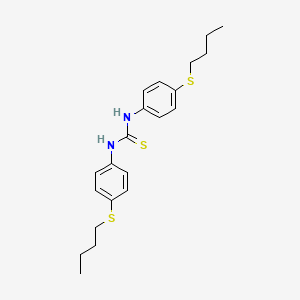
Bis((4-butylthiophenyl)amino)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((4-butylthiophenyl)amino)methane-1-thione is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-butylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-butylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the desired thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bis((4-butylthiophenyl)amino)methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis((4-butylthiophenyl)amino)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis((4-butylthiophenyl)amino)methane-1-thione exerts its effects involves the interaction of the thioamide group with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A coordination polymer with applications in luminescent sensing and antitumor activities.
Bis(4-amino-4H-1,2,4-triazole-5-thiols): Compounds with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
Bis((4-butylthiophenyl)amino)methane-1-thione is unique due to the presence of the butylthiophenyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly suitable for applications in materials science and as a ligand in coordination chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
Properties
CAS No. |
94966-88-8 |
|---|---|
Molecular Formula |
C21H28N2S3 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
1,3-bis(4-butylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S3/c1-3-5-15-25-19-11-7-17(8-12-19)22-21(24)23-18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,24) |
InChI Key |
YLXUEARYMIFJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




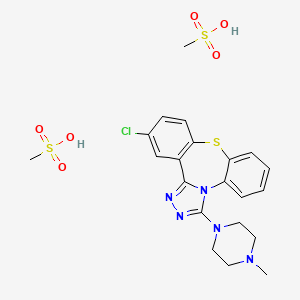

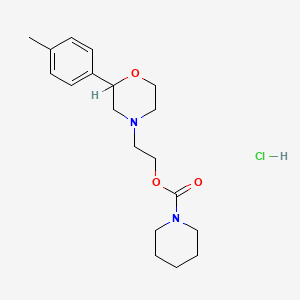
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
